molecular formula C16H12Cl2N2 B12876290 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine CAS No. 64178-01-4

3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine

Cat. No.: B12876290
CAS No.: 64178-01-4
M. Wt: 303.2 g/mol
InChI Key: MNFXEKNQBFSTHX-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the third position, a chloromethyl group at the second position, and an N-phenyl group at the fourth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Chloromethylation: The chloromethyl group can be introduced via the Blanc reaction, which involves the reaction of the quinoline derivative with formaldehyde and hydrochloric acid.

    N-Phenylation: The final step involves the N-phenylation of the quinoline derivative using phenylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

    Coupling Reactions: The N-phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: Used as a probe in chemical biology to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The N-phenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
  • 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
  • 2-Chloro-3-chloromethyl-6,7-dimethylquinoline

Uniqueness

3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine is unique due to the presence of the N-phenyl group, which imparts distinct biological and chemical properties. This structural feature differentiates it from other quinoline derivatives and enhances its potential as a versatile compound in various scientific research applications.

Biological Activity

3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with chlorine and chloromethyl groups at specific positions, which significantly influence its biological activity. The presence of these substituents is crucial for its interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, compounds similar to this compound exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum. The IC50 values for related compounds have been reported in the range of 23 to 2638 nM, indicating varying degrees of potency against resistant strains .

Mechanism of Action:
The proposed mechanism involves:

  • Inhibition of Hemozoin Formation: The compound interacts with monomeric haematin (FPIX-OH), forming stable complexes that inhibit the crystallization process essential for parasite survival .
  • DNA Interaction: Localization studies suggest additional mechanisms involving direct interactions with DNA, which may contribute to its antiplasmodial effects .

Antibacterial Activity

Quinoline derivatives have also shown promising antibacterial properties. For example, studies indicate that modifications at the 2-position significantly enhance activity against various bacterial strains. Compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values as low as 1×1061\times 10^{-6} mM against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Antibacterial Potency of Quinoline Derivatives

CompoundTarget BacteriaMIC (mM)
This compoundK. pneumoniae<1×105<1\times 10^{-5}
Related Compound AP. aeruginosa1×1051\times 10^{-5}
Related Compound BS. aureus1×1061\times 10^{-6}

Anticancer Activity

Quinoline derivatives are being explored for their anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups at the para position on the phenyl ring have shown improved activity in cell proliferation assays .

Case Study:
In a study assessing the antiproliferative effects of quinoline derivatives on cancer cell lines such as HL60 and MCF-7, compounds similar to this compound exhibited IC50 values ranging from 0.690.69 to 2222 mM, showcasing their potential as anticancer agents .

Properties

CAS No.

64178-01-4

Molecular Formula

C16H12Cl2N2

Molecular Weight

303.2 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-N-phenylquinolin-4-amine

InChI

InChI=1S/C16H12Cl2N2/c17-10-14-15(18)16(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-14/h1-9H,10H2,(H,19,20)

InChI Key

MNFXEKNQBFSTHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)CCl)Cl

Origin of Product

United States

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